![molecular formula C10H12N4O B13732761 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211246-91-2](/img/structure/B13732761.png)
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with an amino group at position 2 and an isopropyl group at position 8.
Méthodes De Préparation
The synthesis of 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding pyrido[2,3-d]pyrimidine-7-ones, while substitution reactions can introduce different functional groups at specific positions on the pyrido[2,3-d]pyrimidine core .
Applications De Recherche Scientifique
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable scaffold for the development of new compounds with potential biological activities. In biology and medicine, it has shown promise as an inhibitor of various kinases, including Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinase (CDK4) . These kinases play crucial roles in cell signaling pathways, making the compound a potential candidate for anticancer drug development. Additionally, it has been investigated for its potential use in treating arthritis, hepatitis C, and type II diabetes .
Mécanisme D'action
The mechanism of action of 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting the activity of these kinases, the compound can disrupt key signaling pathways involved in cell proliferation, survival, and differentiation. For example, inhibition of Src tyrosine kinase can prevent the phosphorylation of downstream targets, leading to reduced cell growth and increased apoptosis in cancer cells . The compound’s ability to selectively target specific kinases makes it a promising candidate for targeted therapy.
Comparaison Avec Des Composés Similaires
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds within the pyrido[2,3-d]pyrimidine family. Some notable examples include 2-amino-4,7-dichloropyrido[2,3-d]pyrimidine and 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine . While these compounds share a similar core structure, their unique substituents and functional groups confer different biological activities and selectivity profiles. The presence of the isopropyl group at position 8 in this compound may contribute to its distinct pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
211246-91-2 |
|---|---|
Formule moléculaire |
C10H12N4O |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-amino-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H12N4O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3,(H2,11,12,13) |
Clé InChI |
ZYFVLSKRUYEIDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


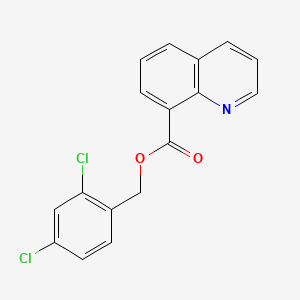
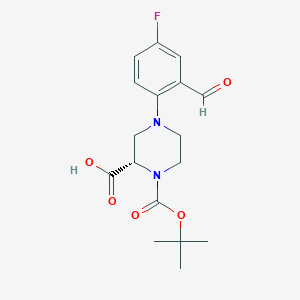
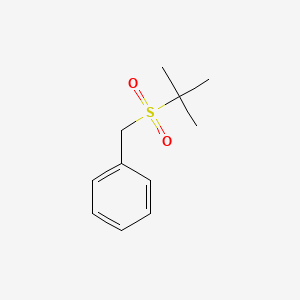
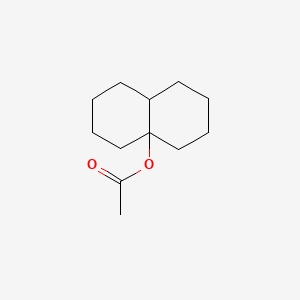
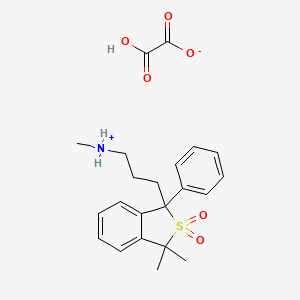


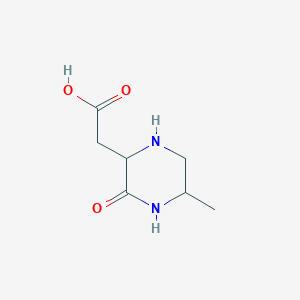
![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
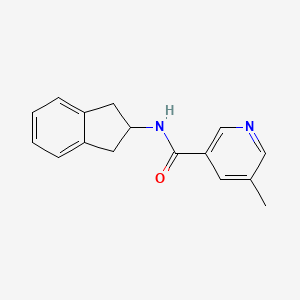
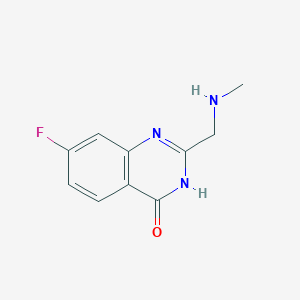

![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)

